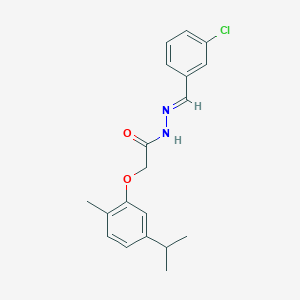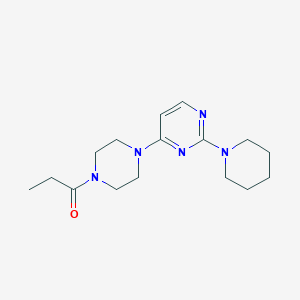![molecular formula C20H22N6O2 B5549365 N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)
N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide derivatives involves linear synthesis strategies, characterized by their intermediate and product formation through various chemical reactions. A notable example is the design, synthesis, and characterization of novel acetamide derivatives for anticancer properties. These compounds were synthesized and evaluated for cytotoxicity on different cell lines, showcasing a methodological approach to acetamide derivative synthesis (Vinayak et al., 2014).
Molecular Structure Analysis
The structural analysis of acetamide compounds often employs spectroscopic techniques like LCMS, IR, and NMR spectroscopy. For instance, studies on 2-chloro N-aryl substituted acetamide derivatives reveal detailed molecular insights through these methods, contributing to understanding the structural aspects of similar compounds (Wang et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often lead to various biologically active compounds. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide demonstrates the transformative chemical reactions these compounds can undergo, highlighting their reactive versatility (Qun-feng, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of acetamide derivatives in various environments. Research on compounds like "4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate" provides insights into the crystal structure and physical characteristics of related acetamide compounds (Pedroso et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are fundamental for the application of acetamide derivatives in scientific research. Studies on the modification of acetamide groups and their impact on biological activity offer valuable information on the chemical behavior of these compounds (Wang et al., 2015).
Applications De Recherche Scientifique
Catalytic Hydrogenation in Synthesis : Zhang Qun-feng (2008) explored the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide. This process is important for the production of azo disperse dyes and represents a greener synthesis method compared to traditional reduction methods using iron powder (Zhang Qun-feng, 2008).
Metabolism of Chloroacetamide Herbicides : Coleman et al. (2000) studied the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. They examined the metabolic pathways of various acetamide derivatives, contributing to understanding the toxicological aspects of these compounds in agricultural settings (Coleman, Linderman, Hodgson, & Rose, 2000).
Anticancer Properties : A study by Vinayak et al. (2014) focused on the synthesis and evaluation of novel acetamide derivatives of oxadiazole for their cytotoxicity against various cancer cell lines. This research is significant for the development of new anticancer therapies (Vinayak, Sudha, Lalita, & Kumar, 2014).
Pharmaceutical Patent Analysis : Dr. Valentin Habernickel (2002) analyzed patents related to pharmaceutical compounds, including acetamide derivatives. This study offers insights into the trends and directions in pharmaceutical research and development (Dr.Valentin Habernickel, 2002).
Chemical Synthesis and Characterization : Giambastiani et al. (1998) developed a novel palladium(0)-catalyzed cyclization method to synthesize pyrrolidin-2-ones, which are valuable in pharmaceutical synthesis. Their method showed high selectivity and yield, contributing to more efficient chemical synthesis processes (Giambastiani, Pacini, Porcelloni, & Poli, 1998).
Green Synthesis of N-Substituted Benzimidazoles : Chaudhari et al. (2020) described the green synthesis of N-substituted benzimidazole derivatives, demonstrating significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). This is a critical advancement in the development of new antibacterial agents (Chaudhari, Patil, Patil, Patel, Rajput, Pawar, & Patil, 2020).
Propriétés
IUPAC Name |
N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-phenyltetrazol-5-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-14(27)21-19-13-25(12-18(19)15-8-10-17(28-2)11-9-15)20-22-23-24-26(20)16-6-4-3-5-7-16/h3-11,18-19H,12-13H2,1-2H3,(H,21,27)/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEZTUGBJLYGTK-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)



![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)
![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)


![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)
![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)
